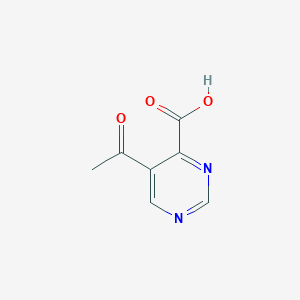

5-Acetylpyrimidine-4-carboxylic acid

Übersicht

Beschreibung

5-Acetylpyrimidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral and Antimicrobial Activity

5-Acetylpyrimidine-4-carboxylic acid has been investigated for its potential antiviral properties. Research indicates that derivatives of this compound exhibit inhibitory effects against certain viral enzymes, making them candidates for antiviral drug development. For instance, structural analogs have shown activity against the A3G enzyme, which is implicated in viral pathogenesis .

Enzyme Inhibition Studies

Studies have highlighted the compound's role as an inhibitor of specific enzymes involved in bacterial metabolism. Inhibitors derived from this compound have been synthesized and tested against BasE, an enzyme crucial for siderophore biosynthesis in pathogenic bacteria like Acinetobacter baumannii. These inhibitors demonstrated significant binding affinity, suggesting potential for developing new antibacterial agents .

Synthetic Chemistry

Building Block in Organic Synthesis

The compound is frequently used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations that yield structurally diverse products suitable for pharmaceutical applications. For example, it can undergo condensation reactions to form substituted pyrimidines that possess enhanced biological activities .

Case Study: Synthesis of Antimicrobial Agents

A notable case involved the synthesis of new antimicrobial agents utilizing this compound as a starting material. By modifying the carboxylic acid group, researchers were able to create derivatives with improved efficacy against resistant bacterial strains .

Material Science

Functional Materials Development

In material science, this compound has been explored for its potential to form coordination complexes with metal ions. These complexes can exhibit unique electronic properties, making them suitable for applications in organic electronics and catalysis.

Case Study: Metal Complexes

Research has shown that metal complexes formed with this compound display enhanced catalytic activity in various chemical reactions, including oxidation and reduction processes. Such properties are beneficial for developing new catalysts in industrial applications .

Table of Applications

Conclusions and Future Directions

The diverse applications of this compound underscore its significance in both pharmaceutical and synthetic chemistry domains. Ongoing research aims to further explore its potential as a therapeutic agent and a versatile building block in organic synthesis. Future studies may focus on optimizing its derivatives to enhance biological activity and reduce toxicity, paving the way for innovative drug development.

Eigenschaften

CAS-Nummer |

133510-36-8 |

|---|---|

Molekularformel |

C7H6N2O3 |

Molekulargewicht |

166.13 g/mol |

IUPAC-Name |

5-acetylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H6N2O3/c1-4(10)5-2-8-3-9-6(5)7(11)12/h2-3H,1H3,(H,11,12) |

InChI-Schlüssel |

HOFDMRIORCOHPZ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CN=CN=C1C(=O)O |

Kanonische SMILES |

CC(=O)C1=CN=CN=C1C(=O)O |

Synonyme |

4-Pyrimidinecarboxylicacid,5-acetyl-(9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.